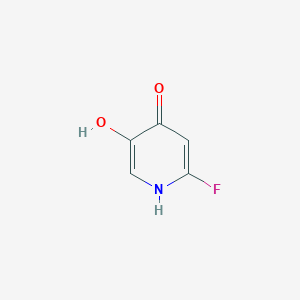
4,5-Dihydroxy-2-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydroxy-2-fluoropyridine is a fluorinated pyridine derivative characterized by the presence of two hydroxyl groups at the 4 and 5 positions and a fluorine atom at the 2 position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-2-fluoropyridine typically involves the selective fluorination of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate . This method ensures high yields and purity of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4,5-Dihydroxy-2-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium hydride (NaH) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4,5-Dihydroxy-2-fluoropyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 4,5-Dihydroxy-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects.
類似化合物との比較
- 2-Fluoropyridine
- 4,5-Dihydroxypyridine
- 2,4,5-Trifluoropyridine
Comparison: 4,5-Dihydroxy-2-fluoropyridine is unique due to the presence of both hydroxyl groups and a fluorine atom on the pyridine ring. This combination imparts distinct chemical and biological properties, making it more versatile in applications compared to its analogs. For instance, 2-Fluoropyridine lacks the hydroxyl groups, which limits its reactivity and potential applications. Similarly, 4,5-Dihydroxypyridine does not have the fluorine atom, which reduces its ability to form strong interactions with biological targets.
特性
分子式 |
C5H4FNO2 |
|---|---|
分子量 |
129.09 g/mol |
IUPAC名 |
2-fluoro-5-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C5H4FNO2/c6-5-1-3(8)4(9)2-7-5/h1-2,9H,(H,7,8) |
InChIキー |
VWRPSQORKORUFZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=C(C1=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


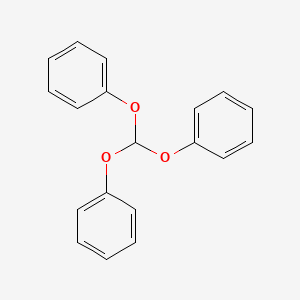
![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)
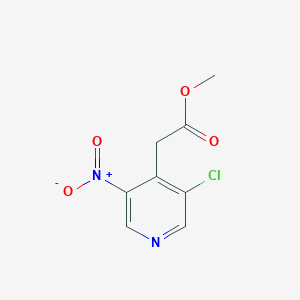

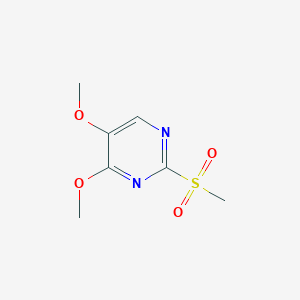
![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)

![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)
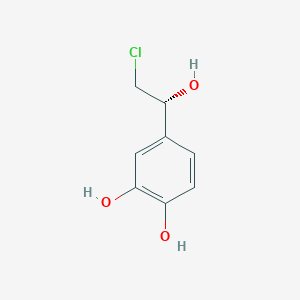
![4-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B13929333.png)
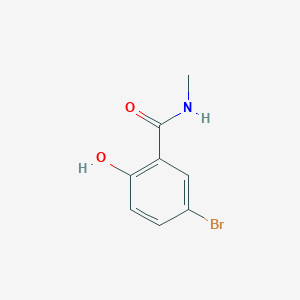
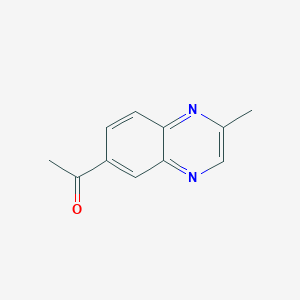
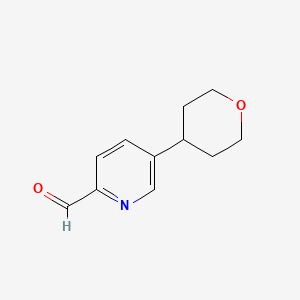
![4-Chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13929350.png)
